7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione - 575463-32-0

7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

Catalog Number: EVT-3133223
CAS Number: 575463-32-0
Molecular Formula: C19H23N5O2
Molecular Weight: 353.426
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Linagliptin (BI 1356, (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione)

Compound Description: Linagliptin is a potent, long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor clinically used to treat type 2 diabetes. [, , ] It works by increasing the activity of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which stimulate insulin release and lower blood glucose levels. [, ] Studies have shown that Linagliptin effectively lowers HbA1c levels and improves glycemic control in diabetic animal models. []

Sitagliptin ((3R)-3-Amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one)

Compound Description: Sitagliptin is an orally active DPP-4 inhibitor used in managing type 2 diabetes. [] Like Linagliptin, it enhances incretin hormone activity by preventing their degradation by DPP-4, leading to improved glycemic control. [, ]

Alogliptin (2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]benzonitrile)

Compound Description: Alogliptin is another DPP-4 inhibitor used to manage blood sugar levels in individuals with type 2 diabetes. [] It works similarly to Linagliptin and Sitagliptin by increasing the levels of active incretin hormones, thus improving glycemic control. []

7-But-2-ynyl-8-(3S-hydroxy-piperidin-1-yl)-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (CD1790)

Compound Description: CD1790 is a major metabolite of Linagliptin, formed through a two-step metabolic pathway involving CYP3A4-mediated oxidation and subsequent reduction by aldo-keto reductases. [] While its pharmacological activity is not explicitly stated in the provided abstracts, its presence as a significant metabolite of Linagliptin suggests potential biological relevance.

7-But-2-yn-1-yl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-8-(3-oxopiperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione (CD10604)

Compound Description: CD10604 is a key intermediate in the metabolic pathway of Linagliptin, ultimately leading to the formation of CD1790. [] It is formed through CYP3A4-mediated oxidation of Linagliptin. [] Similar to CD1790, its specific pharmacological activity is not detailed in the provided abstracts.

8-[(S)-3-Aminopiperidin-1-yl]-7-(but-2-ynyl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-I)

Compound Description: Impurity-I is a process-related impurity identified during the development of Linagliptin. [] It likely arises from variations in the synthetic route or purification process. The specific pharmacological properties of this impurity are not discussed.

8-[(R)-3-Aminopiperidin-1-yl]-1-(but-2-ynyl)-3-methyl-7-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-IV)

Compound Description: Another process-related impurity found during Linagliptin development, Impurity-IV, likely emerges due to variations in the synthesis or purification steps. [] Specific pharmacological properties are not discussed.

8-[(R)-3-Aminopiperidin-1-yl]-7-[(E)-3-bromobut-2-enyl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-1H-purine-2,6(3H,7H)-dione (Impurity-VII)

Compound Description: A process-related impurity discovered during Linagliptin development, Impurity-VII, probably results from variations in the synthetic pathway or purification of Linagliptin. [] Specific pharmacological properties are not addressed in the provided information.

8-(1-(3-(Trifluoromethyl)benzyl)-1H-pyrazol-4-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione (CVT 6975)

Compound Description: CVT 6975 is a xanthine-based ligand with a reported affinity for the human adenosine A2B receptor. [] This suggests potential involvement in various physiological processes regulated by adenosine signaling.

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride (Compound 2)

Compound Description: Compound 2 displayed strong prophylactic antiarrhythmic activity in experimental models. [] This activity suggests its potential for treating heart rhythm disorders.

7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-8-(2-morpholin-4-yl-ethylamino)-3,7-dihydro-1H-purine-2,6-dione (Compound 15)

Compound Description: Compound 15, like Compound 2, exhibited strong prophylactic antiarrhythmic activity in experimental models, highlighting its potential for treating heart rhythm abnormalities. []

(4-Acetylamino-benzenesulfonylamino)-acetic acid (F3342-0450)

Compound Description: Identified through computational studies (structure-based virtual screening, molecular docking, and DFT calculations) as a potential inhibitor of the Zika virus methyltransferase (MTase), F3342-0450 represents a promising candidate for developing antiviral drugs against Zika virus infection. []

3-(5-Methylfuran-2-yl)-N-(4-sulfamoylphenyl)propanamide (F1736-0142)

Compound Description: Computational studies (structure-based virtual screening and ADMET profiling) identified F1736-0142 as a potential inhibitor of the Zika virus methyltransferase (MTase), suggesting its potential as a starting point for developing antiviral drugs against Zika virus infection. []

8-(2-Hydroxy-ethylamino)-1,3-dimethyl-7-(3-methyl-benzyl)-3,7-dihydro-purine-2,6-dione (F0886-0080)

Compound Description: Computational studies, including structure-based virtual screening and ADMET profiling, identified F0886-0080 as a potential Zika virus methyltransferase (MTase) inhibitor. [] This finding suggests its potential as a lead compound for developing antiviral drugs targeting the Zika virus.

N-[4-(Aminosulfonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (F0451-2187)

Compound Description: Computational analyses, encompassing structure-based virtual screening and ADMET profiling, identified F0451-2187 as a potential inhibitor of the Zika virus methyltransferase (MTase). [] This finding marks it as a potential starting point for designing antiviral agents against Zika virus infection.

7-Ethyl-8-mercapto-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Compound Description: This purine derivative is mentioned as a potential coronavirus helicase inhibitor. [] Coronavirus helicases are essential enzymes for viral replication, making them attractive targets for developing antiviral therapies.

Properties

CAS Number

575463-32-0

Product Name

7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione

IUPAC Name

7-benzyl-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione

Molecular Formula

C19H23N5O2

Molecular Weight

353.426

InChI

InChI=1S/C19H23N5O2/c1-13-8-10-23(11-9-13)18-20-16-15(17(25)21-19(26)22(16)2)24(18)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,21,25,26)

InChI Key

FGGHRIPENMFTQC-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C2=NC3=C(N2CC4=CC=CC=C4)C(=O)NC(=O)N3C

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.